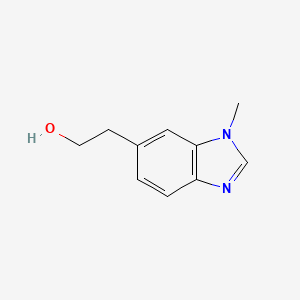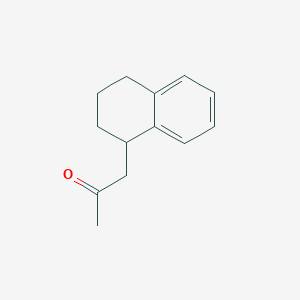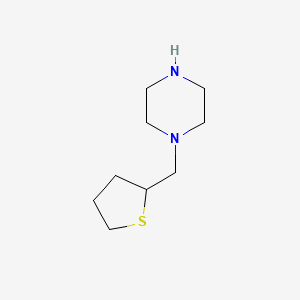
1-((Tetrahydrothiophen-2-yl)methyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((Tetrahydrothiophen-2-yl)methyl)piperazine is a heterocyclic compound that features a piperazine ring substituted with a tetrahydrothiophene moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((Tetrahydrothiophen-2-yl)methyl)piperazine typically involves the reaction of piperazine with tetrahydrothiophene derivatives. One common method includes the nucleophilic substitution reaction where piperazine reacts with a halomethyl tetrahydrothiophene under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions can lead to efficient large-scale production of this compound.
化学反応の分析
Types of Reactions
1-((Tetrahydrothiophen-2-yl)methyl)piperazine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the tetrahydrothiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under hydrogenation conditions to modify the piperazine ring.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon or platinum oxide.
Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced piperazine derivatives.
Substitution: Alkylated piperazine derivatives.
科学的研究の応用
1-((Tetrahydrothiophen-2-yl)methyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials and catalysts.
作用機序
The mechanism of action of 1-((Tetrahydrothiophen-2-yl)methyl)piperazine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The tetrahydrothiophene moiety can enhance the compound’s binding affinity and selectivity towards certain molecular targets.
類似化合物との比較
Similar Compounds
1-(2-Thienylmethyl)piperazine: Similar structure but with a thiophene ring instead of tetrahydrothiophene.
1-(2-Furylmethyl)piperazine: Contains a furan ring instead of tetrahydrothiophene.
1-(2-Pyridylmethyl)piperazine: Features a pyridine ring instead of tetrahydrothiophene.
Uniqueness
1-((Tetrahydrothiophen-2-yl)methyl)piperazine is unique due to the presence of the tetrahydrothiophene ring, which can impart distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound in various research fields.
特性
分子式 |
C9H18N2S |
|---|---|
分子量 |
186.32 g/mol |
IUPAC名 |
1-(thiolan-2-ylmethyl)piperazine |
InChI |
InChI=1S/C9H18N2S/c1-2-9(12-7-1)8-11-5-3-10-4-6-11/h9-10H,1-8H2 |
InChIキー |
CGOLLQMXNVMOQP-UHFFFAOYSA-N |
正規SMILES |
C1CC(SC1)CN2CCNCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


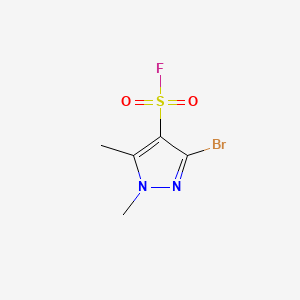

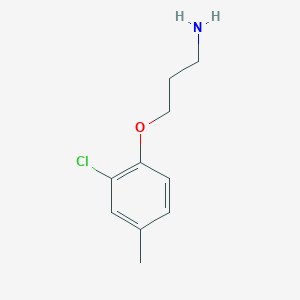
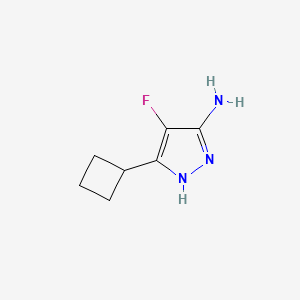
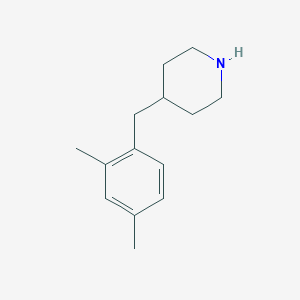
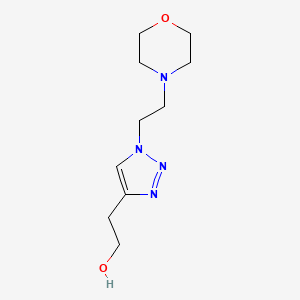
![7-Oxa-1-thia-2-azaspiro[4.4]nonane 1,1-dioxide](/img/structure/B13618829.png)
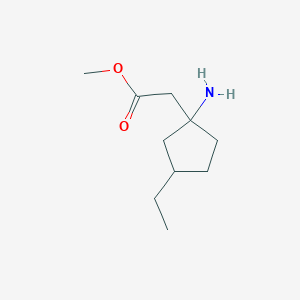
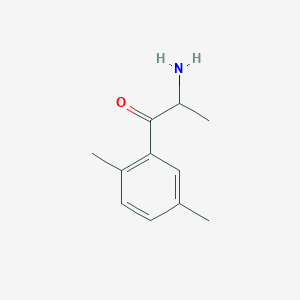
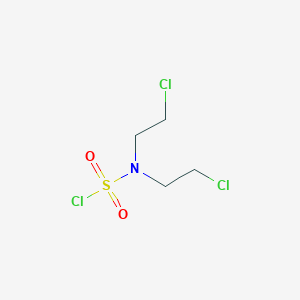
![tert-butylN-{2-[3-(2-methyl-1-oxo-1,2-dihydroisoquinoline-4-amido)phenoxy]ethyl}carbamate](/img/structure/B13618870.png)
![[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenyl]methanol](/img/structure/B13618872.png)
